(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine
Overview
Description
“(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine” is a chemical compound . It is also known as butan-2-yl[(2,3,4-trimethoxyphenyl)methyl]amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Scientific Research Applications
Intramolecular Oxidative Coupling
(Krauss & Taylor, 1991) explored the intramolecular oxidative coupling of aromatic compounds. They examined the C-methylation of 3-methyl-1,4-bis(3,4,5-trimethoxyphenyl)butan-1-one, which is relevant to the chemical structure of interest.
Reaction with Methyl 2-(4-allyl-2-methoxyphenoxy)acetate
(Novakov et al., 2017) studied the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with related amines, including butan-1-amine, in butanol.
Synthesis of Repaglinide Intermediate
(Kolla et al., 2006) developed a large-scale synthesis for a key intermediate of repaglinide, closely related to the chemical structure , optimizing various process conditions.
Solution-Phase Derived Library with Cellular Bioassay
(Chiang et al., 2009) constructed a minilibrary using solution-phase synthesis, involving the coupling of core compounds like butan-1-amine with carboxylic acids, and evaluated the cytotoxicity of these compounds.
Synthesis and Application in Catalysis
(Deeken et al., 2006) synthesized compounds like tert-butyl(4-methyl-pyridin-2-yl)amine and explored their application as catalysts in reactions like Suzuki cross-coupling.
Synthesis of Butyrate and 1,3-Dioxane Derivatives
(Jebas et al., 2013) synthesized derivatives of butyrate and 1,3-dioxane, which include structural elements similar to (Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine.
Application in DNA-Binding Polymers
(Carreon et al., 2014) synthesized a water-soluble cationic polythiophene derivative and investigated its potential use as a theranostic gene delivery vehicle.
Aminolysis Reactions
(Novakov et al., 2017) explored the aminolysis of a specific compound with various amines, providing insight into reactions involving sterically unshielded amino groups in high dielectric permittivity media.
Asymmetric Synthesis and Reductive Amination
(Mattei et al., 2011) reported on the synthesis of (S)-3-amino-4-methoxy-butan-1-ol, showcasing methods like asymmetric catalytic enamine hydrogenation and reductive amination relevant to compounds like this compound.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Related compounds have shown a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the amine and the biomolecules it interacts with .
Metabolic Pathways
The metabolic pathways that (Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine is involved in, including any enzymes or cofactors that it interacts with, are not currently known
properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-6-10(2)15-9-11-7-8-12(16-3)14(18-5)13(11)17-4/h7-8,10,15H,6,9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNBOSABXAFSRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C(=C(C=C1)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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